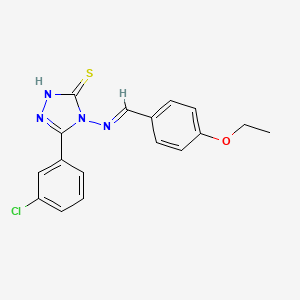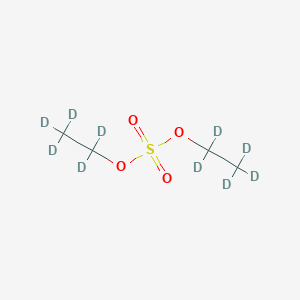
Diethyl sulfate-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl sulfate-d10 is a deuterated form of diethyl sulfate, an organosulfur compound with the formula (C2D5O)2SO2. It is a colorless, oily liquid that is toxic, combustible, and likely carcinogenic. This compound is used primarily as an ethylating agent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl sulfate-d10 can be synthesized through a two-step process starting from chlorosulfuric acid and deuterated ethanol (C2D5OH). The reaction proceeds as follows:
- Chlorosulfuric acid reacts with deuterated ethanol to form deuterated ethyl sulfate and hydrogen chloride:
ClSO3H+C2D5OH→C2D5OSO3H+HCl
- The resulting deuterated ethyl sulfate is then heated with sodium sulfate, leading to a redistribution reaction:
2C2D5OSO3H+Na2SO4→(C2D5O)2SO2+2NaHSO4
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of deuterated ethanol ensures the incorporation of deuterium atoms into the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl sulfate-d10 undergoes various types of chemical reactions, including:
Substitution Reactions: It acts as an ethylating agent, transferring ethyl groups to nucleophiles.
Hydrolysis: It hydrolyzes readily in the presence of water, forming deuterated ethanol and deuterated ethyl sulfate.
Common Reagents and Conditions
Nucleophiles: this compound reacts with nucleophiles such as sodium phenoxide, potassium iodide, and sodium acetate.
Conditions: Reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
Ethyl Ethers: Reaction with phenoxides forms ethyl ethers.
Ethyl Iodide: Reaction with potassium iodide forms ethyl iodide.
Ethyl Esters: Reaction with carboxylates forms ethyl esters.
Wissenschaftliche Forschungsanwendungen
Diethyl sulfate-d10 is used in various scientific research applications, including:
Chemistry: As an ethylating agent, it is used in the synthesis of ethylated compounds.
Biology: It is used in mutagenesis studies to induce mutations in genetic material.
Medicine: It is used in the development of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of dyes, perfumes, and other industrial chemicals.
Wirkmechanismus
Diethyl sulfate-d10 exerts its effects through alkylation, transferring ethyl groups to nucleophilic sites on molecules. This process involves the formation of a positively charged ethyl group that reacts with nucleophiles, leading to the formation of ethylated products. The molecular targets include nucleophilic sites on DNA, proteins, and other biomolecules, which can result in mutations and other chemical modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl Sulfate: Another alkylating agent with similar properties but uses methyl groups instead of ethyl groups.
Diethyl Sulfite: Similar in structure but has different reactivity and applications.
Uniqueness
Diethyl sulfate-d10 is unique due to the presence of deuterium atoms, which can be useful in isotopic labeling studies. The deuterium atoms provide a distinct mass difference, making it easier to track and analyze the compound in various chemical and biological systems.
Eigenschaften
CAS-Nummer |
96617-81-1 |
|---|---|
Molekularformel |
C4H10O4S |
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
bis(1,1,2,2,2-pentadeuterioethyl) sulfate |
InChI |
InChI=1S/C4H10O4S/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |
InChI-Schlüssel |
DENRZWYUOJLTMF-MWUKXHIBSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])OS(=O)(=O)OC([2H])([2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCOS(=O)(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


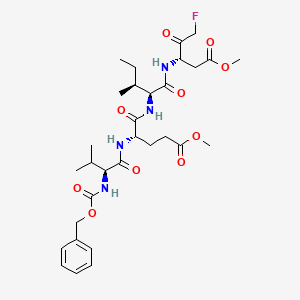

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12055166.png)
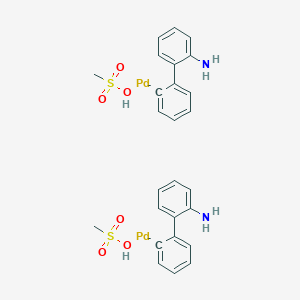
![{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate](/img/structure/B12055171.png)

![1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12055188.png)
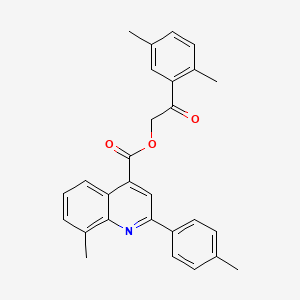
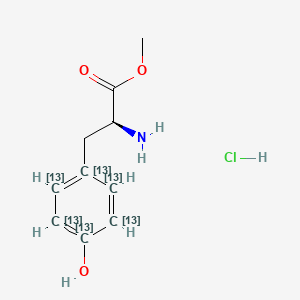
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12055209.png)
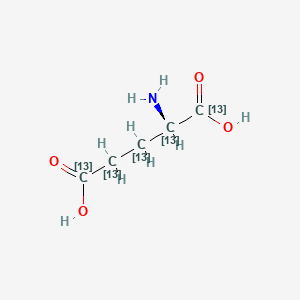

![3-(Perfluoropyridin-4-yl)-3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12055222.png)
